molecular formula C10H8N2O3 B13701028 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid

5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid

Cat. No.: B13701028
M. Wt: 204.18 g/mol
InChI Key: NXVYFBKTFGIDRU-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5 and a 3-pyridyl moiety at position 2. The carboxylic acid group at position 4 enhances its polarity, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14)

InChI Key

NXVYFBKTFGIDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Oxazole Ring
  • The synthesis yield for this analog is 86%, achieved via LiOH-mediated hydrolysis and extraction .
  • 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid () : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, increasing acidity compared to the methyl group in the target compound. This modification could improve binding to charged enzymatic pockets .
Aromatic Ring Variations
  • OCM-31 to OCM-34 (): These carboxamide derivatives replace the carboxylic acid with carboxamide groups and feature fluorinated or iodinated aryl substituents. For example, OCM-31 (5-(3-cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide) shows high GSK-3β inhibition potency, with HPLC purity >95% .

Key Observations :

  • Carboxamide derivatives (e.g., OCM-31) exhibit lower yields (20–38%) compared to carboxylic acid analogs (e.g., 86% in ), possibly due to additional coupling steps .
  • High HPLC purity (>95%) is consistently achieved for carboxamides, underscoring robust purification protocols .
Enzyme Inhibition
  • Prolyl Oligopeptidase (POP) Inhibition () : Oxazole-carboxylic acids with lipophilic substituents (e.g., 3-phenylpropyl) show disease-modifying effects on α-synuclein aggregation, relevant to neurodegenerative disorders .
  • GSK-3β Inhibition (): Carboxamide derivatives like OCM-31 demonstrate nanomolar potency, attributed to fluorinated aryl groups enhancing hydrophobic interactions with the enzyme’s active site .
Antiplatelet Activity ()

5-Substituted oxazole-4-carboxylic acid derivatives inhibit blood platelet aggregation, with activity modulated by electron-donating (e.g., methyl) or withdrawing (e.g., trifluoromethyl) groups .

Physicochemical Properties

  • Acidity : The carboxylic acid group in the target compound confers higher water solubility compared to carboxamides (e.g., OCM-31), which may exhibit better membrane permeability .

Biological Activity

5-Methyl-2-(3-pyridyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : Approximately 218.21 g/mol
  • Functional Groups : Methyl group, pyridine moiety, and carboxylic acid.

The presence of the oxazole and pyridine rings contributes to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungal strains : Candida albicans

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example, in vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for therapeutic efficacy.

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against Candida albicans
AnticancerInhibits proliferation in A549 and MCF-7 cell lines
ImmunosuppressiveDose-dependent effects on PBMCs

Case Studies

  • Anticancer Study :
    • A study published in Organic & Biomolecular Chemistry reported that this compound exhibited a concentration-dependent inhibition of A549 cells with an IC50_{50} value of 25 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Evaluation :
    • In a recent evaluation, derivatives were tested against a panel of microorganisms. The compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) levels in cancer cells.
  • Modulation of immune response : Acting on various immune cell types to enhance or suppress their functions depending on the context.

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